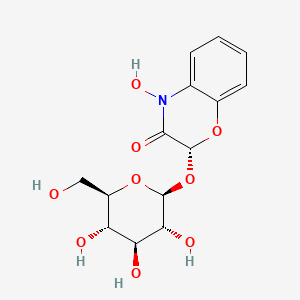

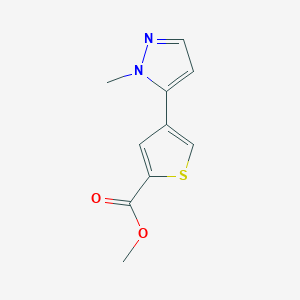

Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Descripción general

Descripción

“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1047629-03-7 . It has a molecular weight of 223.28 . This compound is used in various applications and research .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 223.28 . More specific physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis and Anti-Tumor Activities : A study explored the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Approaches and Structural Features : Another study focused on the synthesis of pyrazole-thiophene-based amide derivatives using various catalytic approaches. The study also investigated their nonlinear optical properties and structural features through computational applications (Kanwal et al., 2022).

Heterocyclic Synthesis : Thiophenylhydrazonoacetates were used in heterocyclic synthesis to yield various pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of thiophene derivatives in synthesizing complex heterocyclic structures (Mohareb et al., 2004).

Applications in Medicinal Chemistry and Materials Science

Luminescence Sensing and Pesticide Removal : A family of thiophene-based metal-organic frameworks (MOFs) demonstrated efficient luminescent sensory properties for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI), and showed potential for trapping pesticides from wasted solutions, pointing towards their application in environmental monitoring and remediation (Zhao et al., 2017).

Antibacterial and Antifungal Activities : The synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showcased significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Safety and Hazards

Propiedades

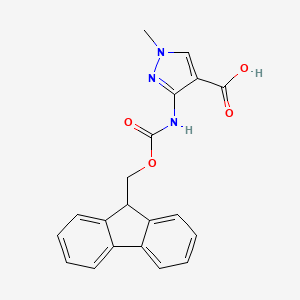

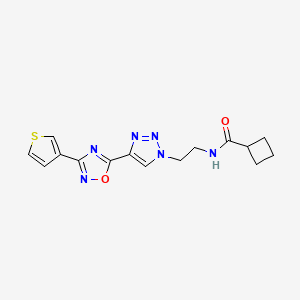

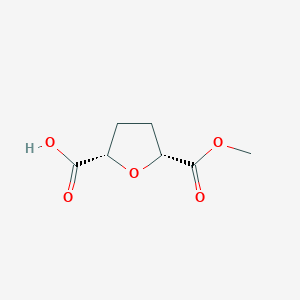

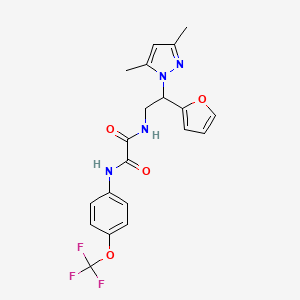

IUPAC Name |

methyl 4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8(3-4-11-12)7-5-9(15-6-7)10(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAGHVCQPPJZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CSC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

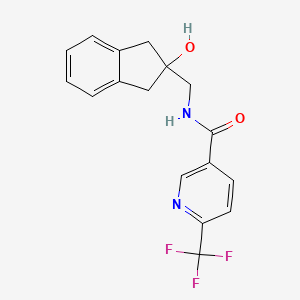

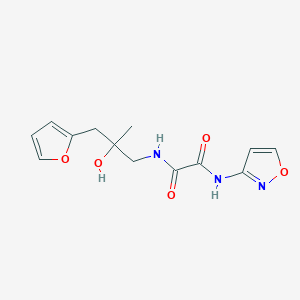

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)

![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)

![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)

![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)